molecular formula C9H10O4 B15211651 5-(Furan-2-yl)-5-oxopentanoic acid CAS No. 22971-60-4

5-(Furan-2-yl)-5-oxopentanoic acid

Cat. No.: B15211651
CAS No.: 22971-60-4
M. Wt: 182.17 g/mol
InChI Key: AYVOKQOMZXAYTL-UHFFFAOYSA-N
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Description

Significance of Furan-Containing Organic Compounds in Chemical Science

Furan (B31954) and its derivatives are a pivotal class of heterocyclic compounds in chemical science. The furan nucleus, a five-membered aromatic ring containing one oxygen atom, is a structural motif found in numerous natural products and biologically active molecules. nih.gov Furan-based compounds are integral to the development of pharmaceuticals, agrochemicals, and fragrances.

In the realm of materials science, furan derivatives, often derived from renewable biomass sources like furfural (B47365), are considered key platform chemicals for the production of biofuels, polymers, and resins. nih.gov The reactivity of the furan ring, including its ability to participate in Diels-Alder reactions, makes it a valuable component in the synthesis of complex molecular architectures. researchgate.net The incorporation of a furan moiety into a molecule can impart specific chemical and physical properties, influencing its reactivity, polarity, and biological activity.

Overview of γ-Keto Carboxylic Acids in Synthetic Methodologies

γ-Keto carboxylic acids, and their corresponding esters and amides, are highly valuable intermediates in organic synthesis. Their bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a wide range of chemical transformations. The ketone can undergo reactions such as reduction, oximation, and aldol (B89426) condensation, while the carboxylic acid can be converted into esters, amides, acid chlorides, and other derivatives.

A common synthetic route to γ-keto acids is the Friedel-Crafts acylation of an aromatic or heteroaromatic compound with a cyclic anhydride (B1165640), such as succinic or glutaric anhydride. rsc.org This reaction provides a direct method for introducing the keto acid side chain onto an aromatic ring. γ-Keto acids are precursors to various heterocyclic systems, including γ-lactones, pyridazinones, and pyrrolidones, which are important scaffolds in medicinal chemistry.

Research Context and Scope for 5-(Furan-2-yl)-5-oxopentanoic Acid

The research context for 5-(Furan-2-yl)-5-oxopentanoic acid lies primarily in its synthesis and its potential as a monomer or intermediate for specialized chemicals. The most direct and established method for its preparation is the Friedel-Crafts acylation of furan with glutaric anhydride. However, the inherent sensitivity of the furan ring to strong acids, which are typical catalysts for this reaction, presents a synthetic challenge. stackexchange.com Classical Friedel-Crafts catalysts like aluminum chloride can lead to polymerization and degradation of the furan ring, resulting in low yields. stackexchange.com

Consequently, research in this area focuses on the development of milder and more selective catalytic systems. The use of catalysts such as boron trifluoride-etherate or triflic anhydride has been explored to facilitate the acylation of furan under less harsh conditions. researchgate.netstackexchange.com The successful synthesis of 5-(Furan-2-yl)-5-oxopentanoic acid would provide a valuable building block. The carboxylic acid and ketone functionalities offer two distinct points for further chemical modification, enabling its incorporation into a variety of larger molecules and polymer backbones.

Interactive Data Tables

Below are tables summarizing key information regarding 5-(Furan-2-yl)-5-oxopentanoic acid.

Table 1: Physical and Chemical Properties of 5-(Furan-2-yl)-5-oxopentanoic acid

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance Predicted: White to off-white solid
Solubility Predicted: Soluble in polar organic solvents (e.g., ethanol, acetone), sparingly soluble in water
IUPAC Name 5-(Furan-2-yl)-5-oxopentanoic acid

Note: Some physical properties are predicted as specific experimental data for this compound is not widely available.

Table 2: Typical Reaction Conditions for the Synthesis of 5-(Furan-2-yl)-5-oxopentanoic acid via Friedel-Crafts Acylation

ParameterConditionReference
Reactants Furan, Glutaric anhydride rsc.org
Catalyst Boron trifluoride-etherate (BF₃·OEt₂) stackexchange.com
Solvent Dichloromethane or other inert solvent-
Temperature 0 °C to room temperature google.com
Notes Milder catalysts are preferred to prevent polymerization of furan. stackexchange.com

Compound Index

Properties

CAS No.

22971-60-4

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

5-(furan-2-yl)-5-oxopentanoic acid

InChI

InChI=1S/C9H10O4/c10-7(3-1-5-9(11)12)8-4-2-6-13-8/h2,4,6H,1,3,5H2,(H,11,12)

InChI Key

AYVOKQOMZXAYTL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)CCCC(=O)O

Origin of Product

United States

Spectroscopic and Advanced Characterization Techniques for 5 Furan 2 Yl 5 Oxopentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 5-(furan-2-yl)-5-oxopentanoic acid. By observing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the carbon skeleton and the electronic environment of the protons.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the 5-(furan-2-yl)-5-oxopentanoic acid molecule. The chemical shifts, splitting patterns, and integration of the signals provide a complete picture of the proton environment.

The protons on the furan (B31954) ring typically appear in the downfield region of the spectrum due to the aromatic nature of the ring. Specifically, the proton at the C5' position of the furan ring is expected to be the most deshielded, followed by the protons at the C3' and C4' positions. The aliphatic protons of the pentanoic acid chain resonate at higher field strengths. The methylene (B1212753) protons adjacent to the carbonyl group and the carboxylic acid group exhibit distinct chemical shifts influenced by the electron-withdrawing nature of these functional groups.

A representative ¹H NMR spectral data for a related furan-containing compound, (S)-1-(furan-2-yl)ethanol, shows signals at δ 1.56 (d, 3H), 4.88 (q, 1H), 6.25 (d, 1H), 6.35 (m, 1H), and 7.35 (s, 1H), which can be used as a reference for the furan ring protons. researchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 5-(Furan-2-yl)-5-oxopentanoic Acid

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-3' (furan)7.20 - 7.40dd
H-4' (furan)6.50 - 6.70dd
H-5' (furan)7.60 - 7.80dd
H-2 (methylene)2.90 - 3.10t
H-3 (methylene)1.90 - 2.10p
H-4 (methylene)2.40 - 2.60t
COOH10.0 - 12.0s (broad)

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of 5-(furan-2-yl)-5-oxopentanoic acid. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ketone and the carboxylic acid are the most downfield shifted signals, typically appearing in the range of 170-200 ppm. The carbons of the furan ring resonate in the aromatic region, generally between 110 and 150 ppm. The aliphatic carbons of the pentanoic acid chain appear at higher field strengths.

For comparison, the ¹³C NMR spectrum of the related compound 2-oxopentanoic acid shows signals at specific chemical shifts, which can offer insights into the expected resonances for the pentanoic acid portion of the target molecule. chemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 5-(Furan-2-yl)-5-oxopentanoic Acid

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ketone)195 - 205
COOH (acid)170 - 180
C-2' (furan)150 - 155
C-5' (furan)145 - 150
C-3' (furan)115 - 120
C-4' (furan)110 - 115
C-235 - 40
C-320 - 25
C-430 - 35

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques (e.g., 1D, 2D NMR, ¹⁵N NMR)

Advanced NMR techniques, including two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms in 5-(furan-2-yl)-5-oxopentanoic acid. ipb.pt These methods are particularly useful for complex molecules where simple 1D spectra may be difficult to interpret due to signal overlap. ipb.pt

While ¹⁵N NMR is not directly applicable to 5-(furan-2-yl)-5-oxopentanoic acid as it lacks nitrogen atoms, other specialized NMR techniques can be employed to study specific structural features or dynamic processes. ipb.pt For instance, variable temperature NMR could be used to study conformational changes.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 5-(furan-2-yl)-5-oxopentanoic acid. It also provides information about the fragmentation pattern of the molecule, which can aid in structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI/LC-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like 5-(furan-2-yl)-5-oxopentanoic acid. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) with ESI can provide the exact mass of the molecule, allowing for the determination of its elemental formula. rsc.org

For instance, in the analysis of furan fatty acids, UPLC/ESI/MS/MS in the negative mode has been shown to be a highly sensitive and accurate method. nih.gov The fragmentation patterns observed in MS/MS experiments can provide further structural information. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of volatile and thermally stable compounds. rjptonline.org For non-volatile compounds like 5-(furan-2-yl)-5-oxopentanoic acid, derivatization is often necessary to increase their volatility. nih.gov A common derivatization method is methylation of the carboxylic acid group to form the corresponding methyl ester. nih.gov

The GC separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component. The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule and can be used for identification by comparing it to spectral libraries. florajournal.comwjpls.org However, care must be taken during derivatization, as acidic conditions can potentially lead to the degradation of the furan ring. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-resolution electrospray ionization mass spectrometry (HRESI-MS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. In this method, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a capillary at a high voltage. The electric field at the capillary tip disperses the solution into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high accuracy.

For 5-(Furan-2-yl)-5-oxopentanoic acid, with a chemical formula of C₉H₁₀O₄, the expected monoisotopic mass is 182.0579 g/mol . HRESI-MS analysis would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 183.0652. The high resolution of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions, thus providing strong evidence for the chemical formula of the synthesized compound.

Table 1: Predicted HRESI-MS Data for 5-(Furan-2-yl)-5-oxopentanoic acid

FormulaCalculated m/z ([M+H]⁺)
C₉H₁₀O₄183.0652

This table presents theoretical data as specific experimental results were not available in the searched literature.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

In an FT-IR analysis of 5-(Furan-2-yl)-5-oxopentanoic acid, the resulting spectrum would display a series of absorption bands characteristic of its constituent functional groups. The presence of the carboxylic acid group would be confirmed by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration, which often overlaps with C-H stretching bands. The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp peak typically between 1700 and 1725 cm⁻¹.

The ketone carbonyl (C=O) stretching vibration is also expected in the range of 1680-1700 cm⁻¹. The furan ring has several characteristic absorption bands. The C-H stretching vibrations of the furan ring are typically observed around 3100-3150 cm⁻¹. The C=C stretching vibrations of the furan ring usually appear in the region of 1500-1600 cm⁻¹, while the C-O-C stretching of the furan ring is expected around 1000-1300 cm⁻¹. Research on similar furan-containing compounds has shown characteristic peaks for the furan ring around 1148 cm⁻¹. researchgate.net

Table 2: Expected FT-IR Absorption Bands for 5-(Furan-2-yl)-5-oxopentanoic acid

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid)
3150-3100MediumC-H stretch (Furan ring)
2950-2850MediumC-H stretch (Aliphatic)
1725-1700StrongC=O stretch (Carboxylic acid)
1700-1680StrongC=O stretch (Ketone)
1600-1500MediumC=C stretch (Furan ring)
1300-1000MediumC-O-C stretch (Furan ring)

This table is a representation of expected vibrational frequencies based on typical functional group absorptions and data from related compounds.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized substance. The experimental percentages of each element are compared with the theoretical values calculated from the proposed molecular formula.

For 5-(Furan-2-yl)-5-oxopentanoic acid (C₉H₁₀O₄), the theoretical elemental composition can be calculated based on its molecular weight of 182.17 g/mol . The close agreement between the experimentally determined percentages and the calculated values provides strong evidence for the purity and elemental composition of the compound.

Table 3: Theoretical Elemental Analysis Data for 5-(Furan-2-yl)-5-oxopentanoic acid

ElementTheoretical Percentage (%)
Carbon (C)59.34
Hydrogen (H)5.53
Oxygen (O)35.13

This table presents the theoretical elemental composition. Experimental values would be expected to be within ±0.4% of these theoretical values.

X-ray Diffraction Studies (Single Crystal X-ray Diffraction)

To perform this analysis, a suitable single crystal of 5-(Furan-2-yl)-5-oxopentanoic acid is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be generated, from which the atomic positions can be determined.

The resulting structural data would unequivocally confirm the connectivity of the furan ring, the pentanoic acid chain, and the oxo group. Furthermore, it would reveal important stereochemical details, such as the planarity of the furan ring and the conformation of the aliphatic chain. In studies of similar molecules, single-crystal X-ray diffraction has been instrumental in confirming molecular structures and understanding intermolecular interactions that stabilize the crystal packing. researchgate.netmdpi.com

Table 4: Hypothetical Crystallographic Data for 5-(Furan-2-yl)-5-oxopentanoic acid

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1029
Z4
Calculated Density (g/cm³)1.175

This table presents hypothetical crystallographic data as a specific single-crystal X-ray diffraction study for this compound was not found in the searched literature. The values are illustrative of what might be expected for a small organic molecule.

Computational Chemistry and Theoretical Studies on 5 Furan 2 Yl 5 Oxopentanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-Empirical Molecular Orbital Theory)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like 5-(Furan-2-yl)-5-oxopentanoic acid, methods such as Density Functional Theory (DFT) would be employed to predict its properties. DFT is a popular choice due to its balance of accuracy and computational cost. Functionals like B3LYP, paired with a suitable basis set (e.g., 6-31G* or larger), would typically be used to calculate the molecule's electronic energy, electron density, and orbital energies.

Semi-empirical methods, which are computationally less demanding, could also be used for a preliminary analysis, though they offer lower accuracy compared to DFT. These calculations would provide foundational data for all other aspects of the computational study.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-(Furan-2-yl)-5-oxopentanoic acid, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Once the optimized geometry is obtained, an analysis of its electronic structure would be performed. This includes the visualization and analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack. The HOMO-LUMO energy gap is also a key indicator of the molecule's kinetic stability.

A hypothetical data table for optimized geometric parameters would look like this:

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthC1C2--Value
Bond AngleC1C2C3-Value
Dihedral AngleC1C2C3C4Value
Note: This table is for illustrative purposes only as specific data is unavailable.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. For 5-(Furan-2-yl)-5-oxopentanoic acid, this could involve studying its synthesis, degradation, or its participation in various chemical transformations. Researchers would use techniques like transition state searching to identify the high-energy structures that connect reactants, intermediates, and products.

By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined. This analysis provides insights into the feasibility and kinetics of a reaction that are often difficult to obtain through experimental means alone.

Prediction of Reactivity and Selectivity in Chemical Transformations

The electronic structure data obtained from quantum chemical calculations can be used to predict how 5-(Furan-2-yl)-5-oxopentanoic acid would behave in a chemical reaction. Reactivity descriptors, such as atomic charges, electrostatic potential maps, and Fukui functions, can identify the most reactive sites within the molecule.

For example, an electrostatic potential map would visually show regions of positive and negative charge, indicating where electrophiles and nucleophiles are most likely to interact. This information is critical for predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Theoretical Predictions of Molecular Interactions and Structural Features

Computational studies can predict how 5-(Furan-2-yl)-5-oxopentanoic acid interacts with other molecules, such as solvents or biological macromolecules. By modeling intermolecular forces like hydrogen bonding and van der Waals interactions, it is possible to understand its solubility and binding affinities.

Furthermore, theoretical calculations can predict various structural features and spectroscopic properties. For instance, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure. Similarly, NMR chemical shifts can be predicted to aid in the interpretation of experimental NMR data.

A hypothetical table of predicted vibrational frequencies might be structured as follows:

ModeFrequency (cm⁻¹)IntensityAssignment
1ValueValueC=O stretch
2ValueValueC-H stretch (furan)
3ValueValueO-H stretch (acid)
Note: This table is for illustrative purposes only as specific data is unavailable.

Conformational Analysis

Due to the presence of single bonds, the aliphatic chain of 5-(Furan-2-yl)-5-oxopentanoic acid can adopt various spatial arrangements or conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process identifies the low-energy conformers that are most likely to exist at a given temperature. Understanding the conformational landscape is crucial as the shape of the molecule can significantly influence its physical properties and biological activity.

Derivatization and Chemical Transformations of 5 Furan 2 Yl 5 Oxopentanoic Acid

Synthesis of Novel Furan-Oxopentanoic Acid Derivatives

The inherent reactivity of the furan (B31954) ring and its side chains allows for the synthesis of novel derivatives with potential applications in medicinal chemistry and material science. The furan moiety is a valuable subunit in pharmaceutical chemistry, and developing synthetic routes to new furan-containing compounds is an active area of research. shareok.org

Synthetic strategies often begin with a core furan structure, which is then elaborated. For instance, novel isoxazoline (B3343090) derivatives can be synthesized starting from 2-acetylfuran, a related ketone. The process involves a Claisen-Schmidt condensation with various aromatic aldehydes, followed by cyclization with hydroxylamine (B1172632) hydrochloride and a subsequent Mannich reaction to introduce further complexity. researchgate.net This multi-step approach highlights how the furan keto-scaffold can be used to build elaborate heterocyclic systems. researchgate.net Similarly, other complex heterocyclic structures, such as 1,2,4-triazin-6(1H)-ones, have been synthesized from furan-based starting materials, demonstrating the utility of the furan core in creating diverse molecular frameworks with potential biological activity. nih.gov

Research has also focused on creating derivatives by modifying the substituents on the furan ring. For example, metal-catalyzed cycloaddition reactions have been employed to synthesize novel 2,5-dihydrofuran (B41785) derivatives, which have been evaluated for their anticancer activities. nih.gov The development of such synthetic methodologies is crucial for exploring the chemical space around the furan-oxopentanoic acid core and identifying compounds with unique properties.

Reactions of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for derivatization through classic reactions such as esterification and amidation. These transformations are fundamental in modifying the molecule's polarity, solubility, and its ability to act as a hydrogen bond donor.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The mineral acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the alcohol. libretexts.org For instance, similar pyrrolidine-carboxylic acids have been successfully esterified using methanol (B129727) with sulfuric acid as the catalyst. nih.gov

Amidation: Direct reaction of a carboxylic acid with an amine is often inefficient because the basic amine deprotonates the acidic carboxyl group, forming an unreactive carboxylate salt. libretexts.org To overcome this, the carboxylic acid must first be "activated." A common method involves using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). The carboxylic acid reacts with CDI to form a reactive acylimidazolide intermediate. This intermediate is then readily attacked by a nucleophilic amine to form the corresponding amide. libretexts.orgnih.gov This strategy has been used effectively in the synthesis of furan-2-carboxamides, where furan-2-carboxylic acid is activated with CDI before being treated with various amines or hydrazines to yield amides or carbohydrazides, respectively. nih.govresearchgate.net

Table 1: Selected Reactions of the Carboxylic Acid Moiety

Reaction Type Reagents & Conditions Product Type Reference
Esterification Alcohol (e.g., Methanol), H₂SO₄ (catalyst), Heat Methyl Ester libretexts.orgnih.gov

Reactions of the Keto Group (e.g., Reductions, Condensations)

The ketone carbonyl group provides another reactive handle for derivatization, primarily through reduction and condensation reactions.

Reductions: The keto group can be reduced to a secondary alcohol. A classic method for this transformation is the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction uses an aluminum alkoxide catalyst, such as aluminum isopropoxide, with isopropanol (B130326) serving as both the solvent and the hydride source. This method was successfully used to reduce the ketone in 5-acetyl furfuryl alcohol to its corresponding alcohol. mdpi.com

Condensations: The α-protons adjacent to the keto group are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions.

Claisen-Schmidt Condensation: In a reaction analogous to one starting with 2-acetylfuran, the keto group can undergo a base-catalyzed condensation with an aromatic aldehyde. This reaction forms an α,β-unsaturated ketone, often referred to as a chalcone, which serves as a versatile intermediate for synthesizing more complex heterocyclic systems like isoxazolines. researchgate.net

Claisen Condensation: The ketone can react with an ester in the presence of a strong base to form a β-diketone. For example, furan derivatives have been synthesized via a Claisen condensation between an ethyl heterocycle-2-carboxylate and a ketone derivative, yielding β-keto-enol products. nih.gov These products exist predominantly in the stable enol form due to conjugation and intramolecular hydrogen bonding. nih.gov

Table 2: Selected Reactions of the Keto Group

Reaction Type Reagents & Conditions Product Type Reference
Reduction (MPV) Aluminum isopropoxide, Isopropanol Secondary Alcohol mdpi.com
Condensation (Claisen-Schmidt) Aromatic Aldehyde, Base (e.g., NaOH) α,β-Unsaturated Ketone (Chalcone) researchgate.net
Condensation (Claisen) Ester, Strong Base (e.g., Sodium) β-Diketone / β-Keto-enol nih.gov

Functionalization and Modification of the Furan Ring

The furan ring itself is an aromatic heterocycle that can undergo several transformations, including hydrogenation, ring-opening, and electrophilic substitution, allowing for significant structural modification.

Hydrogenation and Hydrogenolysis: The furan ring can be catalytically reduced. Complete hydrogenation over a palladium (Pd) catalyst converts the furan ring into a stable tetrahydrofuran (B95107) ring, yielding tetrahydrofuran-2-carboxylic acid (THFCA) derivatives from related furan carboxylic acids. d-nb.info Alternatively, using a platinum (Pt) catalyst can lead to hydrogenolysis, where a C-O bond in the furan ring is cleaved. d-nb.info This ring-opening reaction produces linear compounds such as 5-hydroxyvaleric acid derivatives. d-nb.info The choice of catalyst is therefore critical in directing the reaction toward either saturation or ring-opening.

Electrophilic Aromatic Substitution: The furan ring is electron-rich and can undergo electrophilic substitution reactions. A key example is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the ring. This reaction uses a mixture of N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the Vilsmeier reagent, which acts as the electrophile. mdpi.comresearchgate.net This method has been used to synthesize 5-formyl-furfuryl acetate (B1210297) from furfuryl acetate, demonstrating a reliable way to functionalize the 5-position of the furan ring. mdpi.com

Oxidation: The furan ring is susceptible to oxidation and can be converted into other heterocyclic systems, such as furanones, under specific oxidative conditions.

Table 3: Selected Reactions for Furan Ring Modification

Reaction Type Reagents & Conditions Product Type Reference
Ring Hydrogenation H₂, Pd catalyst Tetrahydrofuran derivative d-nb.info
Ring-Opening (Hydrogenolysis) H₂, Pt catalyst Linear hydroxy acid derivative d-nb.info
Formylation (Vilsmeier-Haack) DMF, POCl₃ 5-Formylfuran derivative mdpi.comresearchgate.net
Oxidation Oxidizing agent Furanone derivative

Applications as Synthetic Intermediates for Complex Molecular Architectures

The ability to selectively perform reactions at the carboxylic acid, ketone, or furan ring makes 5-(furan-2-yl)-5-oxopentanoic acid a valuable synthetic intermediate for building complex molecular architectures. Furan-based platform chemicals are widely used to synthesize fine chemicals, pharmaceuticals, and polymers. nih.gov

The derivatization of this core structure has led to the development of molecules with significant biological potential. For example, furan derivatives serve as the starting point for the synthesis of compounds with antibiofilm activity. nih.govresearchgate.net By replacing a biologically active but chemically labile furanone ring with a more stable furan-2-carboxamide moiety, researchers have created new series of molecules that inhibit quorum sensing in pathogens. nih.gov

Furthermore, furan-based intermediates are crucial in the total synthesis of complex natural products, such as Collybolide, where the furan moiety is incorporated early in the synthetic route. shareok.org The scaffold is also used to generate molecules with potential anticancer properties. For example, furan-based oxazolones have been used as intermediates to create a series of 1,2,4-triazinone derivatives that induce apoptosis in cancer cell lines. nih.gov These examples underscore the importance of 5-(furan-2-yl)-5-oxopentanoic acid and related structures as versatile building blocks in diversity-oriented synthesis, enabling the creation of complex and biologically active molecules. nih.govresearchgate.net

Research Gaps and Future Perspectives in the Study of 5 Furan 2 Yl 5 Oxopentanoic Acid

Development of Novel and More Sustainable Synthetic Routes

The primary route for synthesizing 2-acylfurans is the Friedel-Crafts acylation. researchgate.netresearchgate.net For 5-(furan-2-yl)-5-oxopentanoic acid, this would logically involve the acylation of furan (B31954) with glutaric anhydride (B1165640) or a related derivative. However, a significant challenge in furan chemistry is the compound's sensitivity and tendency to polymerize under classical Friedel-Crafts conditions, which often employ strong Lewis acids like aluminum chloride. stackexchange.com

Future research must focus on developing novel and more sustainable synthetic pathways. Key areas for investigation include:

Mild Catalysis: Exploring milder catalysts is crucial. Boron trifluoride-etherate (BF₃·OEt₂) is known to be a more suitable catalyst for furan acylation than aluminum chloride. stackexchange.com Further investigation into other Lewis acids or solid acid catalysts could yield more efficient and selective methods.

Heterogeneous Catalysis: The use of supported heterogeneous catalysts, such as chromium-exchanged dodecatungstophosphoric acid on supports like K-10 clay, has shown promise in the solvent-free acylation of furan. researchgate.net Developing similar recyclable, solid-acid catalysts for the synthesis of 5-(furan-2-yl)-5-oxopentanoic acid would align with the principles of green chemistry by simplifying purification and minimizing waste.

Bio-based Feedstocks: A major driver in furan chemistry is the use of renewable resources. nih.govnih.gov While furan itself can be derived from biomass, future synthetic strategies should aim to utilize bio-derived glutaric acid as the acylating agent, creating a fully bio-based route to the target molecule.

Starting MaterialAcylating AgentCatalyst TypePotential Advantages
FuranGlutaric AnhydrideHomogeneous (e.g., BF₃·OEt₂)Milder conditions, potentially higher yields than AlCl₃. stackexchange.com
FuranGlutaric AnhydrideHeterogeneous (e.g., supported HPA)Catalyst recyclability, solvent-free conditions, greener process. researchgate.net
Bio-derived FuranBio-derived Glutaric AcidOptimized Heterogeneous CatalystFully renewable synthetic route, improved sustainability.

Advanced Mechanistic Insights into Complex Transformations

The reactivity of 5-(furan-2-yl)-5-oxopentanoic acid is dictated by its three functional components: the furan ring, the ketone group, and the carboxylic acid. A significant gap exists in understanding the interplay of these groups and the mechanisms of their transformations.

Future mechanistic studies should focus on:

Electrophilic Substitution on the Furan Ring: The furan ring can undergo electrophilic substitution reactions like nitration, bromination, and acylation. researchgate.net However, the presence of the deactivating 2-acyl group and the conditions of the reaction can direct the substitution to different positions on the furan ring or even on an associated aromatic fragment in more complex systems. researchgate.net Detailed kinetic and computational studies are needed to understand the regioselectivity of such reactions for 5-(furan-2-yl)-5-oxopentanoic acid.

Acid-Catalyzed Reactions: The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening, which is a critical consideration during synthesis and subsequent transformations. nih.gov The proposed mechanism involves a rate-limiting slow proton transfer to the α-carbon of the furan ring. nih.gov Understanding the kinetics and thermodynamics of this process for the title compound is essential for controlling its stability and reaction outcomes.

Oxidation Mechanisms: The oxidation of the furan ring is another potential transformation. Studies on related 2-furylquinolines show that oxidation can proceed via a [4+2] cycloaddition with singlet oxygen, leading to an endoperoxide intermediate that rearranges through a Baeyer-Villiger-type mechanism. tue.nl Investigating whether 5-(furan-2-yl)-5-oxopentanoic acid follows similar oxidative pathways could reveal novel transformation possibilities.

Exploration of Undiscovered Reactivity and Transformative Potential

The combination of functional groups in 5-(furan-2-yl)-5-oxopentanoic acid makes it a versatile scaffold for chemical synthesis, yet its reactivity remains almost entirely uncharted. Future research should explore its potential in various chemical transformations.

Hydroarylation Reactions: The carbon-carbon double bonds within the furan ring can participate in reactions like hydroarylation. For related 3-(furan-2-yl)propenoic acids, reactions with arenes in the presence of superacids lead to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov Exploring similar reactions could lead to novel derivatives of 5-(furan-2-yl)-5-oxopentanoic acid with potentially interesting properties.

Synthesis of Heterocycles: The keto-acid chain is a classic precursor for synthesizing various heterocyclic systems. For instance, condensation reactions with hydrazines could yield pyridazinones, while reactions with amines could lead to pyrrolidones or other nitrogen-containing heterocycles.

Polymer Monomer Precursor: Furan-2,5-dicarboxylic acid (FDCA) is a well-known bio-based monomer used to produce polymers like polyethylene (B3416737) furanoate (PEF). tue.nlresearchgate.net The structure of 5-(furan-2-yl)-5-oxopentanoic acid suggests it could be a precursor to novel monomers. For example, reduction of the keto group followed by polymerization could lead to new classes of furan-containing polyesters with unique properties.

Integration of Advanced Computational Methodologies for Predictive Design

Computational chemistry is a powerful tool for accelerating research and gaining deeper mechanistic understanding, and its application to 5-(furan-2-yl)-5-oxopentanoic acid is a wide-open field.

Future computational work should include:

DFT Studies of Reaction Mechanisms: Density Functional Theory (DFT) has been successfully used to study the reactive electrophilic species in the hydroarylation of furan derivatives and to elucidate reaction intermediates. mdpi.comnih.gov Applying DFT calculations to the Friedel-Crafts synthesis of 5-(furan-2-yl)-5-oxopentanoic acid could help optimize catalyst choice and reaction conditions by predicting transition states and reaction energies.

Predicting Spectroscopic and Physicochemical Properties: Computational models can predict NMR spectra, which would be invaluable for characterizing novel derivatives synthesized from the title compound. mdpi.com Furthermore, Quantitative Structure-Property Relationship (QSPR) models, which have been used to predict properties like corrosion inhibition for other furan derivatives, could be developed to forecast the potential applications of new molecules derived from 5-(furan-2-yl)-5-oxopentanoic acid.

Virtual Screening for Biological Activity: The furan moiety is present in numerous drugs. nih.gov Computational docking studies could be employed to screen 5-(furan-2-yl)-5-oxopentanoic acid and its derivatives against various biological targets, guiding the synthesis of compounds with potential therapeutic applications, similar to how furan-2-carboxamides have been evaluated for antibiofilm properties. researchgate.net

Scalability and Process Optimization for Academic Synthesis

While industrial-scale production is a distant prospect, establishing a robust and scalable synthesis for academic laboratory purposes is a critical first step. The current lack of published data means that significant work is needed to define optimal and reproducible synthetic procedures.

Key areas for future research in this context are:

Reaction Parameter Optimization: A systematic study of the Friedel-Crafts acylation to produce 5-(furan-2-yl)-5-oxopentanoic acid is required. This involves optimizing parameters such as temperature, reaction time, solvent, and the molar ratios of furan, acylating agent, and catalyst to maximize yield and purity while minimizing the formation of polymeric byproducts.

Purification Strategies: Developing efficient purification protocols is essential. This may involve optimizing crystallization conditions, exploring chromatography techniques, or developing methods to easily remove the catalyst, especially if heterogeneous catalysts are used.

Bench-Scale Synthesis: Once optimized, the procedure should be scaled up to produce gram-quantities of the material. This is a necessary step to enable a thorough investigation of its chemical reactivity and to provide sufficient material for derivatization and application testing. The challenges encountered during scale-up, such as heat transfer and mixing, will provide valuable insights for future process development.

Q & A

Basic: What are the optimal synthetic routes for 5-(Furan-2-yl)-5-oxopentanoic acid, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves coupling furan-2-carboxylic acid derivatives with γ-keto acid precursors. A two-step approach is common:

Friedel-Crafts Acylation: React furan with glutaric anhydride in the presence of Lewis acids (e.g., AlCl₃) to introduce the γ-keto group.

Oxidative Functionalization: Use controlled oxidation (e.g., Jones reagent) to stabilize the pentanoic acid backbone.

Key Optimization Strategies:

  • Catalyst Selection: Transition to heterogeneous catalysts (e.g., zeolites) to reduce side reactions and improve yield .
  • Purification: Employ gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound from furan byproducts .

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Conditions
Traditional Friedel-Crafts45–5585–90AlCl₃, 0°C, 12 h
Flow Reactor Synthesis70–7595–98Continuous flow, 50°C

Advanced: How can computational methods predict the reactivity of 5-(Furan-2-yl)-5-oxopentanoic acid in nucleophilic reactions?

Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) are used to model the electronic structure:

  • Electrophilic Sites: The carbonyl group (C=O) at position 5 and the α-hydrogen of the furan ring show high electrophilicity, making them reactive toward nucleophiles like amines or thiols .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating nucleophilic attack at the γ-keto position .

Validation: Compare computed activation energies with experimental kinetic data (e.g., pseudo-first-order rate constants) to refine models .

Basic: What analytical techniques are most effective for characterizing 5-(Furan-2-yl)-5-oxopentanoic acid?

Methodological Answer:

  • 1H/13C NMR: Confirm the furan ring protons (δ 7.8–6.5 ppm) and the γ-keto carbonyl (δ 208–210 ppm in 13C) .
  • LC-MS (ESI+): Monitor molecular ion peaks [M+H]+ at m/z 196.1 (theoretical) and fragmentation patterns to validate structure .
  • FT-IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and furan ring vibrations (C-O-C at 1250 cm⁻¹) .

Advanced: How does pH influence the stability of 5-(Furan-2-yl)-5-oxopentanoic acid in aqueous solutions?

Methodological Answer:

  • Degradation Pathways: Under acidic conditions (pH < 3), the furan ring undergoes protonation, leading to ring-opening via hydrolysis. At alkaline pH (>9), the γ-keto group decarboxylates .
  • Stability Testing: Conduct accelerated stability studies (40°C/75% RH) with UPLC monitoring. Use Arrhenius plots to extrapolate shelf-life.

Table 2: Degradation Products at Different pH Levels

pHMajor Degradation ProductMechanism
2.05-Hydroxypentanoic acidFuran ring hydrolysis
7.4Stable (>95% remaining after 30 days)N/A
10.04-(Furan-2-yl)but-3-enoic acidDecarboxylation

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Assay Standardization: Replicate studies using identical cell lines (e.g., HEK-293) and assay conditions (e.g., 10 μM dose, 48 h incubation) to minimize variability .
  • Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., oxidized furan derivatives) that may contribute to discrepancies .
  • Target Validation: Perform siRNA knockdown of putative targets (e.g., COX-2) to confirm mechanism-specific effects .

Basic: What are the best practices for storing 5-(Furan-2-yl)-5-oxopentanoic acid to prevent degradation?

Methodological Answer:

  • Storage Conditions: Lyophilize the compound and store at -20°C under argon. Avoid aqueous solutions >24 h .
  • Stabilizers: Add antioxidants (e.g., BHT, 0.01% w/v) to ethanolic stock solutions to inhibit radical-mediated furan oxidation .

Advanced: What strategies enable selective functionalization of the furan ring without affecting the γ-keto group?

Methodological Answer:

  • Protection/Deprotection: Temporarily protect the γ-keto group as a ketal (e.g., ethylene glycol, BF₃·Et₂O catalyst) before performing furan electrophilic substitutions (e.g., nitration) .
  • Microwave-Assisted Reactions: Short reaction times (5–10 min) at 100°C minimize side reactions at the keto position .

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